BenchChemオンラインストアへようこそ!

Sulfobutylether--Cyclodextrin

solubility enhancement phase solubility inclusion complex

Sulfobutylether-β-cyclodextrin (SBE-β-CD) is the parenteral-safe, compendial-grade excipient validated in 16+ FDA-approved injectables. Unlike nephrotoxic parent β-CD or neutral HP-β-CD, SBE-β-CD delivers superior solubilization (up to 22-fold for nimodipine) and uniquely tunable electrostatic complexation with cationic APIs via ionic-strength adjustment. Its polyanionic structure provides dual-function photostabilization and reduced adsorptive loss to PVC containers. USP-NF/Ph. Eur. recognition, active DMF support, and established GMP supply chains de-risk regulatory submission and ensure seamless clinical-to-commercial scale-up.

Molecular Formula C46H77NaO37S
Molecular Weight 1277.1 g/mol
Cat. No. B8536357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfobutylether--Cyclodextrin
Molecular FormulaC46H77NaO37S
Molecular Weight1277.1 g/mol
Structural Identifiers
SMILESCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)COCCCCS(=O)(=O)[O-])CO)CO)CO)CO)CO)O)O.[Na+]
InChIInChI=1S/C46H78O37S.Na/c1-12-33-19(52)26(59)40(70-12)78-34-13(6-47)71-41(27(60)20(34)53)79-35-14(7-48)72-42(28(61)21(35)54)80-36-15(8-49)73-43(29(62)22(36)55)81-37-16(9-50)74-44(30(63)23(37)56)82-38-17(10-51)75-45(31(64)24(38)57)83-39-18(76-46(77-33)32(65)25(39)58)11-69-4-2-3-5-84(66,67)68;/h12-65H,2-11H2,1H3,(H,66,67,68);/q;+1/p-1/t12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-;/m1./s1
InChIKeyVPQMUOFXELQOMM-JAFIQQQWSA-M
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sulfobutylether-β-Cyclodextrin (SBE-β-CD): Procurement-Ready Overview for Pharmaceutical Formulation


Sulfobutylether-β-cyclodextrin (SBE-β-CD), also known by the commercial name Captisol®, is a polyanionic, variably substituted β-cyclodextrin derivative wherein sulfobutyl ether groups are attached to the 2-, 3-, and 6-hydroxyl positions of the glucopyranose units [1]. With an average degree of substitution (DS) typically between 6.2 and 6.9, SBE-β-CD exhibits high aqueous solubility (>50-fold compared to parent β-CD) and carries multiple negative charges at physiological pH [2][3]. Unlike many other modified cyclodextrins, SBE-β-CD was specifically designed for parenteral safety and is a compendial excipient recognized in both the USP-NF and European Pharmacopoeia [4].

Why SBE-β-CD Cannot Be Replaced by Generic β-Cyclodextrin or HP-β-CD in Critical Formulations


Attempts to substitute SBE-β-CD with other cyclodextrins such as parent β-CD or hydroxypropyl-β-cyclodextrin (HP-β-CD) often lead to formulation failure due to three key, quantifiable divergences. First, parent β-CD is severely nephrotoxic and hemolytic when administered parenterally, a risk that is not merely reduced but essentially eliminated in SBE-β-CD [1]. Second, SBE-β-CD consistently demonstrates significantly higher binding constants and solubilization enhancement for both neutral and cationic drugs compared to HP-β-CD due to its anionic nature [2]. Third, SBE-β-CD offers a unique and well-characterized electrostatic interaction component that can be tuned via ionic strength, a feature absent in neutral cyclodextrins, which enables more precise formulation control [3]. These differences are not marginal; they are the deciding factors in whether a formulation is approvable for parenteral use and whether it achieves therapeutic drug levels.

Quantitative Differential Evidence: SBE-β-CD vs. HP-β-CD and Other Cyclodextrins


Direct Comparison of Solubilization Efficacy: SBE-β-CD Outperforms HP-β-CD in Multiple Drug Models

In head-to-head phase solubility studies, SBE-β-CD provides superior solubilization of the antiarrhythmic drug amiodarone compared to HP-β-CD. At equimolar concentrations, SBE-β-CD (Captisol) increased amiodarone solubility by approximately 10-fold over HP-β-CD [1]. In a separate study with the antiarrhythmic dofetilide, the solubility improvement factor at pH 7.4 was 18.1-fold for SBE-β-CD, compared to 11.8-fold for HP-β-CD and 3.6-fold for parent β-CD [2]. Similarly, for the calcium channel blocker nimodipine, SBE-β-CD enhanced water solubility by an average of 22-fold, whereas HP-β-CD provided only an 8-fold increase [3].

solubility enhancement phase solubility inclusion complex

Superior Binding Affinity and Stability Constant: SBE-β-CD Forms More Stable Inclusion Complexes

SBE-β-CD forms more stable inclusion complexes than HP-β-CD, as demonstrated by higher apparent stability constants (Ks). For nimodipine, the Ks for the SBE-β-CD complex was 1334.4 M⁻¹, nearly three times greater than the 464.1 M⁻¹ observed for the HP-β-CD complex [1]. For dofetilide at pH 7.4, the binding constant for the SBE-β-CD complex was 429 L·mol⁻¹ compared to 344 L·mol⁻¹ for the HP-β-CD complex [2]. Studies on neutral molecules also show a stronger interaction with SBE-β-CD than HP-β-CD, attributed to additional electrostatic contributions from the sulfobutyl groups [3].

binding constant stability constant thermodynamics inclusion complex

Parenteral Safety: SBE-β-CD is Non-Nephrotoxic Unlike Parent β-CD and Demonstrates Favorable Hemocompatibility

Parent β-cyclodextrin (β-CD) is known to be nephrotoxic when administered parenterally, a critical limitation that spurred the development of safer derivatives. Systematic toxicological evaluation identified SBE-β-CD (Captisol) as a non-nephrotoxic derivative [1]. In comparative hemolysis studies, SBE-β-CD exhibits significantly higher hemocompatibility than parent β-CD, demonstrating a much lower propensity to lyse red blood cells [2]. This safety profile is a direct consequence of its chemical modification; SBE-β-CD and HP-β-CD are the only cyclodextrin derivatives with extensive human safety data and multiple FDA-approved parenteral products [3]. As of 2008, SBE-β-CD was used in four FDA-approved products, compared to two for HP-β-CD, reflecting its established safety and regulatory acceptance for injection [3].

nephrotoxicity hemolysis parenteral safety toxicology

Regulatory Precedence and Commercial Validation: SBE-β-CD Enables More FDA-Approved Products

SBE-β-CD, primarily under the trade name Captisol®, has a substantial and growing regulatory footprint. As of the most recent data, it is utilized in 16 to 17 FDA-approved products, including high-profile drugs such as VEKLURY® (remdesivir) and KYPROLIS® (carfilzomib) [1][2]. This is significantly more than the number of approved products utilizing HP-β-CD, which stood at two as of 2008 [3]. The breadth of approved applications—spanning parenteral, oral, ophthalmic, and nasal routes—provides a robust regulatory precedent that simplifies and de-risks the development pathway for new drug candidates [1].

FDA approval regulatory Captisol commercial

Tunable Electrostatic Interactions: A Unique Feature of Anionic SBE-β-CD

Unlike neutral cyclodextrins like HP-β-CD, SBE-β-CD possesses a permanent negative charge due to its sulfobutyl ether groups. This anionic nature provides an additional site for electrostatic interaction with guest molecules, which can be precisely modulated by adjusting the ionic strength of the formulation. Studies show that for neutral molecules, SBE-β-CD exhibits stronger complexation than HP-β-CD. For positively charged drugs, the binding is comparable to the neutral form due to charge-charge attraction, whereas for negatively charged drugs, binding is significantly reduced (up to 41-fold lower) due to charge-charge repulsion [1]. This predictable, charge-based behavior is absent in neutral cyclodextrins and offers a unique handle for fine-tuning drug release and stability [2].

electrostatic interaction ionic strength formulation control

Photostabilization and Container Compatibility: SBE-β-CD Provides Additional Protection for Labile Drugs

Beyond solubility, SBE-β-CD offers additional pharmaceutical benefits that are not as pronounced with HP-β-CD. In a study with the cytoprotective agent DY-9760e, SBE-β-CD markedly suppressed the photo-degradation of the drug in aqueous solution. Furthermore, it significantly reduced the adsorption of DY-9760e from phosphate-buffered saline to polyvinyl chloride (PVC) tubes after incubation, an effect not observed to the same degree with HP-β-CD [1]. This suggests a dual protective role: shielding the drug from light-induced degradation and minimizing loss to common container materials.

photostability drug adsorption PVC compatibility stabilization

Optimal Industrial Applications for SBE-β-CD Based on Quantitative Differentiation


Parenteral Formulations Requiring High Solubilization with Established Safety

SBE-β-CD is the excipient of choice for injectable formulations of poorly soluble drugs, particularly those with a positive charge or neutral character. Its demonstrated non-nephrotoxic profile and superior solubilization capacity (up to 22-fold for nimodipine, 18-fold for dofetilide) compared to HP-β-CD [1][2] make it the safer and more effective option. The extensive regulatory precedent with 16+ FDA-approved injectables [3] provides a clear pathway for development and de-risks procurement for clinical and commercial manufacturing.

Formulations for Cationic Drugs or Those Requiring Tunable Release

The anionic nature of SBE-β-CD enables strong, tunable electrostatic interactions with cationic drug molecules [4]. This is a unique advantage over neutral cyclodextrins like HP-β-CD. Formulators can leverage this by adjusting the ionic strength of the formulation to precisely control the binding affinity and, consequently, the drug release profile. This is particularly valuable for drugs intended for sustained or controlled parenteral delivery, where maintaining a specific free drug concentration is critical for efficacy and safety.

Stabilization of Photolabile or Container-Adsorbing Drugs

For drug candidates that are sensitive to light or exhibit significant adsorption to plastic containers (e.g., PVC infusion bags), SBE-β-CD offers a dual benefit. It not only solubilizes the drug but also provides enhanced photostabilization and reduces adsorptive losses compared to HP-β-CD [5]. This can eliminate the need for additional stabilizers or specialized, costly packaging, simplifying the final drug product and improving dose accuracy during intravenous administration.

Development of Novel Drug Delivery Systems and High-Value Generics

SBE-β-CD's high binding constants (e.g., 1334.4 M⁻¹ for nimodipine) and robust safety profile make it an ideal building block for advanced drug delivery systems, including nanoparticles, in situ gels, and prodrug complexes [1][2]. For generic drug developers, selecting SBE-β-CD over HP-β-CD for a complex injectable can lead to a more stable and potentially bioequivalent product, given its superior solubilization and complexation efficiency, which directly impacts the key quality attributes of the formulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sulfobutylether--Cyclodextrin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.